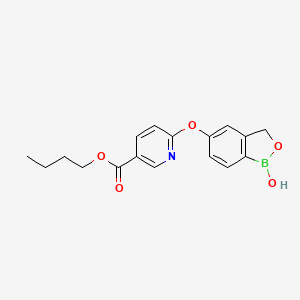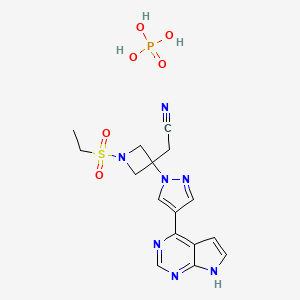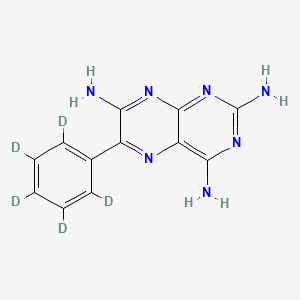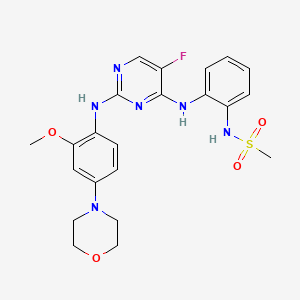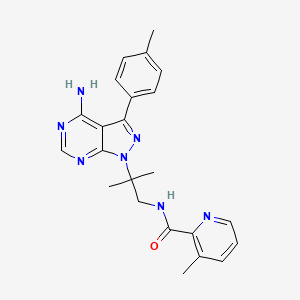
WEHI-345 analog
Vue d'ensemble
Description
WEHI-345 analog is a derivative of WEHI-345, a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2). This compound is primarily used in scientific research to study the inhibition of RIPK2, which plays a crucial role in immune response and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of WEHI-345 analog involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired analog. Typically, the synthesis involves:
- Formation of the core pyrazolo-pyridine structure.
- Introduction of various substituents through nucleophilic substitution or other organic reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. The production process would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: WEHI-345 analog undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
WEHI-345 analog has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK2 and its effects on various signaling pathways.
Biology: Investigates the role of RIPK2 in immune response and inflammation, providing insights into diseases like inflammatory bowel disease and rheumatoid arthritis.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain cancers by modulating immune responses.
Industry: Utilized in drug discovery and development programs to identify new therapeutic agents targeting RIPK2 .
Mécanisme D'action
WEHI-345 analog exerts its effects by selectively inhibiting RIPK2 kinase activity. It binds to the ATP-binding pocket of RIPK2, preventing its activation and subsequent signaling through the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition delays RIPK2 ubiquitylation and reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .
Comparaison Avec Des Composés Similaires
WEHI-345: The parent compound, also a potent RIPK2 inhibitor.
GSK583: Another selective RIPK2 inhibitor with similar biological activity.
Ponatinib: A multi-kinase inhibitor that also targets RIPK2, though less selectively
Uniqueness: WEHI-345 analog is unique due to its high selectivity and potency in inhibiting RIPK2. This specificity makes it a valuable tool for studying RIPK2-related signaling pathways and developing targeted therapies for inflammatory diseases and cancers .
Propriétés
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGSEXBXXYQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


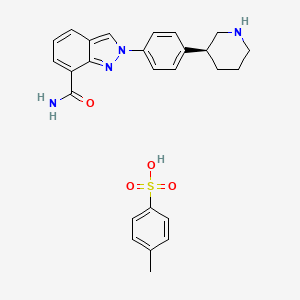
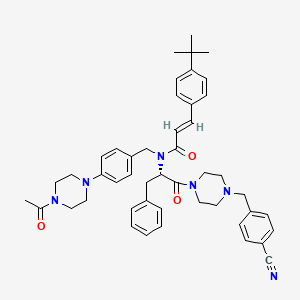
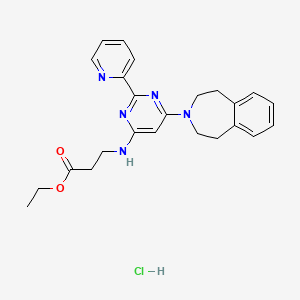
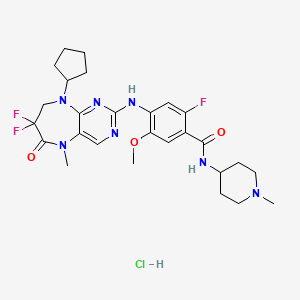
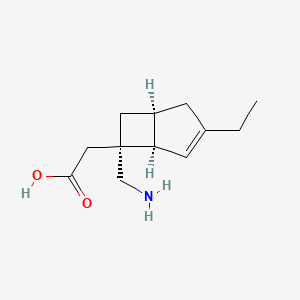
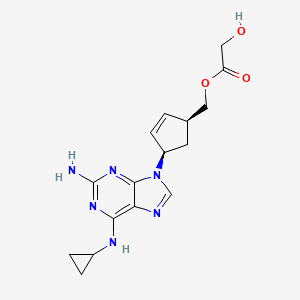
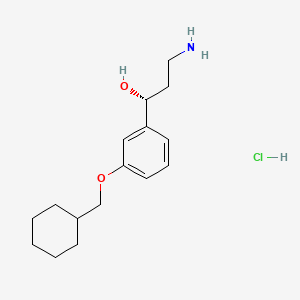
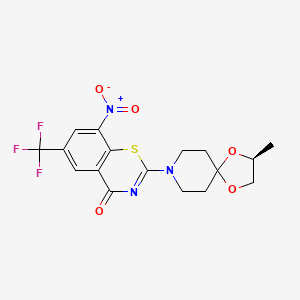
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
